6-phenyl-1H-indole-3-carbaldehyde
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Overview
Description
6-Phenyl-1H-indole-3-carbaldehyde is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are significant in various fields due to their biological activities and synthetic versatility
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-phenyl-1H-indole-3-carbaldehyde can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole ring . Another method includes the Vilsmeier-Haack reaction, where indole undergoes formylation using POCl3 and DMF to introduce the aldehyde group at the 3-position .
Industrial Production Methods: Industrial production of indole derivatives often involves multicomponent reactions (MCRs) due to their efficiency and sustainability. These reactions allow for the combination of multiple starting materials in a single step, reducing the need for intermediate purification and minimizing waste .
Chemical Reactions Analysis
Types of Reactions: 6-Phenyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products:
Oxidation: 6-Phenyl-1H-indole-3-carboxylic acid.
Reduction: 6-Phenyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
6-Phenyl-1H-indole-3-carbaldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 6-phenyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, indole derivatives can act as receptor agonists or inhibitors, modulating biological pathways. The aldehyde group allows for further functionalization, enabling the compound to interact with various enzymes and receptors . These interactions can lead to the modulation of cellular processes, such as apoptosis, cell proliferation, and immune responses .
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: A closely related compound with similar reactivity but lacking the phenyl group at the 6-position.
6-Methyl-1H-indole-3-carbaldehyde: Another derivative with a methyl group instead of a phenyl group, affecting its chemical properties and biological activities.
Uniqueness: 6-Phenyl-1H-indole-3-carbaldehyde is unique due to the presence of the phenyl group, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a valuable compound in the synthesis of diverse and potent bioactive molecules .
Properties
Molecular Formula |
C15H11NO |
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Molecular Weight |
221.25 g/mol |
IUPAC Name |
6-phenyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C15H11NO/c17-10-13-9-16-15-8-12(6-7-14(13)15)11-4-2-1-3-5-11/h1-10,16H |
InChI Key |
ZGUVWRGGPVNMEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=CN3)C=O |
Origin of Product |
United States |
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